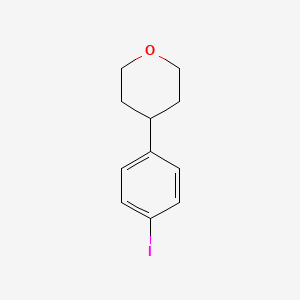
2-(6-Bromo-4-chloropyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-4-chloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid typically involves the bromination and chlorination of pyridine derivatives followed by acetic acid substitution. One common synthetic route includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: The brominated pyridine is then chlorinated using thionyl chloride or phosphorus pentachloride.
Acetic Acid Substitution: The resulting compound undergoes a substitution reaction with acetic acid under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(6-Bromo-4-chloropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(6-Bromo-4-chloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the chemical industry, it is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6-Bromo-4-chloropyridin-2-yl)acetic acid include:
2-(6-Bromopyridin-2-yl)acetic acid: Lacks the chlorine atom, which may result in different reactivity and binding properties.
2-(6-Chloropyridin-2-yl)acetic acid: Lacks the bromine atom, affecting its chemical behavior and applications.
4-Chloropyridine: A simpler structure with only a chlorine atom on the pyridine ring, used in different chemical reactions and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical properties and enhance its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H5BrClNO2 |
|---|---|
Poids moléculaire |
250.48 g/mol |
Nom IUPAC |
2-(6-bromo-4-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
CAZNZJBZTOYABK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)










![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)

